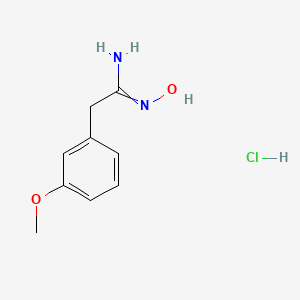

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide hydrochloride

Description

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide hydrochloride is a substituted acetimidamide derivative characterized by a 3-methoxyphenyl group attached to the central acetimidamide scaffold. This compound is structurally related to a broader class of N'-hydroxy-acetimidamides, which are synthesized via reactions between nitriles and hydroxylamine hydrochloride .

Properties

IUPAC Name |

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVLDTBGEAJBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-HYDROXY-2-(3-METHOXYPHENYL)ETHANIMIDAMIDE HYDROCHLORIDE typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced to the desired ethanimidamide hydrochloride under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N’-HYDROXY-2-(3-METHOXYPHENYL)ETHANIMIDAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-HYDROXY-2-(3-METHOXYPHENYL)ETHANIMIDAMIDE HYDROCHLORIDE is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of oncology.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-HYDROXY-2-(3-METHOXYPHENYL)ETHANIMIDAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N'-hydroxy-acetimidamides, highlighting substituents, synthesis yields, physicochemical properties, and applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitro in NTAA or 4-nitrophenyl in compound 24 ) enhance reactivity and energetic performance but may reduce solubility.

- Heterocyclic Groups (e.g., pyridin-2-yl or 2-thienyl ) enable diverse coordination chemistry with metals, relevant to catalysis or medicinal chemistry.

- 3-Methoxyphenyl Group : Likely increases lipophilicity compared to nitro analogs, favoring pharmacokinetic properties in drug design .

Synthesis Efficiency :

Yields vary significantly based on substituent complexity. Nitrotetrazole derivatives (e.g., NTAA) achieve high yields (96%) due to optimized protocols , while pyridyl analogs require careful purification (71% yield) .- Applications: Energetic Materials: NTAA derivatives are precursors for high-energy compounds . Pharmaceuticals: Pyridyl and aryl analogs show promise as receptor antagonists or antiplasmodial agents . Coordination Chemistry: Thienyl and p-tolyl derivatives form stable metal complexes for catalytic or diagnostic applications .

Research Implications

The absence of direct data on this compound necessitates extrapolation from structural analogs. Future studies should prioritize:

Synthesis Optimization : Adapt methods from NTAA (high-yield hydroxylamine hydrochloride reactions) or pyridyl analogs .

Physicochemical Profiling : Compare solubility, stability, and reactivity with nitro- or thienyl-substituted analogs.

Biological Activity

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide hydrochloride is a chemical compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group attached to an imidamide structure with a methoxy-substituted phenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these functional groups contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : Compounds similar to N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide have shown significant antioxidant activity. Studies have utilized assays such as DPPH, ABTS, and ORAC to evaluate these properties, indicating its potential in preventing oxidative stress-related conditions.

- Enzyme Inhibition : This compound is employed in biochemical assays to study enzyme interactions and inhibition. Its mechanism likely involves binding to specific enzyme active sites or altering enzyme conformation, which can be crucial in therapeutic applications.

- Potential Anticancer Activity : Preliminary research suggests that N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide may serve as a lead compound for drug development targeting cancer. Its structural characteristics could enhance its efficacy against various cancer types.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Standard Synthesis : The compound can be synthesized using traditional organic reactions involving amides and hydroxylation techniques.

- One-Pot Synthesis : A streamlined approach using triphenylphosphine and iodine as dehydrating agents has been developed, allowing for efficient production under mild conditions.

Case Studies

- Antioxidant Activity Evaluation : A study reported the synthesis and characterization of derivatives containing the 2-methoxyphenol moiety, highlighting their antioxidant properties through various assays. The results indicated significant activity compared to control compounds.

- Enzyme Interaction Studies : Research focused on the interaction of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide with specific enzymes demonstrated its potential as an inhibitor, providing insights into its mechanism of action at the molecular level .

Comparative Analysis

The following table compares N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide with similar compounds regarding their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide | Hydroxyl group on imidamide; methoxy-substituted phenyl | Antioxidant, anticancer potential |

| N-(4-Methoxyphenyl)acetamide | Methoxy group on a phenyl ring | Antimicrobial |

| 3-Methoxyphenylhydrazine | Hydrazine instead of imidamide | Potential anticancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.